Cas no 6873-77-4 (5,8-Diethyl-7-hydroxy-6-dodecanone Oxime)

5,8-Diethyl-7-hydroxy-6-dodecanone Oxime 化学的及び物理的性質
名前と識別子
-
- 5,8-Diethyl-7-hydroxydodecan-6-one oxime
- 5,8-Diethyl-7-hydroxy-6-dodecanone Oxime
- 6-Dodecanone,5,8-diethyl-7-hydroxy-, oxime
- 40-inkerosene,forsolventextractionofmet
- 5,8-diethyl-7-hydroxy-6-dodecanonoxime
- 5,8-Diethyl-7-hydroxydodecane-6-oneoxime
- 7-Hydroxy-5,8-diethyl-6-dodecanone oxime
- Diethylhydroxydodecanoneoxime
- LIX-63
- DTXSID80884340
- 6873-77-4
- 5,8-diethyl-7-hydroxydodecane-6-one oxime
- NS00045176
- 5,8-diethyl-7-hydroxyiminododecan-6-ol
- (Z)-5,8-diethyl-7-hydroxydodecan-6-one oxime
- (7E)-5,8-diethyl-7-hydroxyiminododecan-6-ol
- 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime
- SLCANKHLTWZHRV-UHFFFAOYSA-N
-
- インチ: InChI=1S/C16H33NO2/c1-5-9-11-13(7-3)15(17-19)16(18)14(8-4)12-10-6-2/h13-14,16,18-19H,5-12H2,1-4H3
- InChIKey: SLCANKHLTWZHRV-UHFFFAOYSA-N
- ほほえんだ: CCCCC(CC)C(C(=NO)C(CC)CCCC)O
計算された属性
- せいみつぶんしりょう: 271.25100
- どういたいしつりょう: 271.251129
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 11
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.8
- 疎水性パラメータ計算基準値(XlogP): 5.6
じっけんとくせい
- 密度みつど: 0.94
- ふってん: 386.3°C at 760 mmHg
- フラッシュポイント: 246.3°C
- 屈折率: 1.473
- PSA: 52.82000
- LogP: 4.61030
5,8-Diethyl-7-hydroxy-6-dodecanone Oxime セキュリティ情報
5,8-Diethyl-7-hydroxy-6-dodecanone Oxime 税関データ
- 税関コード:2928000090
- 税関データ:
中国税関コード:
2928000090概要:
292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%
5,8-Diethyl-7-hydroxy-6-dodecanone Oxime 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D441795-50mg |
5,8-Diethyl-7-hydroxy-6-dodecanone Oxime |
6873-77-4 | 50mg |
$ 292.00 | 2023-09-07 | ||
TRC | D441795-25mg |
5,8-Diethyl-7-hydroxy-6-dodecanone Oxime |
6873-77-4 | 25mg |
$ 158.00 | 2023-09-07 | ||
A2B Chem LLC | AC81982-25mg |
5,8-Diethyl-7-hydroxydodecan-6-one oxime |
6873-77-4 | 25mg |
$274.00 | 2024-04-19 | ||
TRC | D441795-250mg |
5,8-Diethyl-7-hydroxy-6-dodecanone Oxime |
6873-77-4 | 250mg |
$1144.00 | 2023-05-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660527-50g |
5,8-Diethyl-7-hydroxydodecan-6-one oxime |
6873-77-4 | 98% | 50g |
¥35733.00 | 2024-05-03 | |
A2B Chem LLC | AC81982-50mg |
5,8-Diethyl-7-hydroxydodecan-6-one oxime |
6873-77-4 | 50mg |
$405.00 | 2024-04-19 | ||
TRC | D441795-100mg |
5,8-Diethyl-7-hydroxy-6-dodecanone Oxime |
6873-77-4 | 100mg |
$ 506.00 | 2023-09-07 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D923974-1g |
5,8-Diethyl-7-hydroxy-6-dodecanone Oxime |
6873-77-4 | 95% | 1g |
¥924.30 | 2022-01-11 | |
A2B Chem LLC | AC81982-100mg |
5,8-Diethyl-7-hydroxydodecan-6-one oxime |
6873-77-4 | 100mg |
$612.00 | 2024-04-19 |
5,8-Diethyl-7-hydroxy-6-dodecanone Oxime 関連文献
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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8. Book reviews
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9. Book reviews
5,8-Diethyl-7-hydroxy-6-dodecanone Oximeに関する追加情報
Introduction to 5,8-Diethyl-7-hydroxy-6-dodecanone Oxime (CAS No. 6873-77-4) and Its Emerging Applications in Chemical Biology
The compound 5,8-Diethyl-7-hydroxy-6-dodecanone Oxime (CAS No. 6873-77-4) represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This oxime derivative, characterized by its unique structural framework, has garnered attention due to its versatile reactivity and biological relevance. The presence of both hydroxyl and oxime functional groups imparts a rich chemical diversity, enabling diverse applications in synthetic chemistry, drug discovery, and biomolecular interactions.
At the heart of the compound's utility lies its ability to participate in various chemical transformations. The oxime group, in particular, serves as a versatile handle for further functionalization, allowing for the synthesis of more complex molecules. This property has made 5,8-Diethyl-7-hydroxy-6-dodecanone Oxime a valuable intermediate in the construction of pharmacophores targeting various biological pathways. Recent studies have highlighted its role in developing novel therapeutic agents, particularly those aimed at modulating enzyme activity and receptor binding.
In the context of modern drug discovery, the compound's structural features make it an attractive scaffold for designing molecules with enhanced binding affinity and selectivity. The hydroxyl group provides a site for hydrogen bonding interactions, while the oxime moiety can engage in coordination with metal ions or other biomolecules. These interactions are crucial for designing drugs that can selectively target specific biological processes without off-target effects.
One of the most promising areas of research involving 5,8-Diethyl-7-hydroxy-6-dodecanone Oxime is its application in developing kinase inhibitors. Kinases are a family of enzymes involved in numerous cellular processes, and their dysregulation is associated with various diseases, including cancer. By leveraging the compound's ability to form stable complexes with kinase active sites, researchers have been able to design inhibitors that block aberrant signaling pathways. Preliminary findings suggest that derivatives of this oxime exhibit potent inhibitory activity against certain kinases, making them promising candidates for further development.
Another area where 5,8-Diethyl-7-hydroxy-6-dodecanone Oxime has shown promise is in the field of antimicrobial agents. The rise of antibiotic-resistant bacteria has necessitated the discovery of novel antimicrobial compounds. The structural complexity of this molecule allows it to interact with bacterial cell membranes and disrupt essential metabolic pathways. Studies have demonstrated that certain derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This finding underscores the compound's potential as a lead structure for developing new antibiotics.
The compound's role in modulating inflammatory responses has also been explored recently. Inflammation is a critical component of many diseases, including autoimmune disorders and chronic inflammatory conditions. By targeting key inflammatory pathways, 5,8-Diethyl-7-hydroxy-6-dodecanone Oxime and its derivatives have shown promise in reducing inflammation without causing significant side effects. This has opened up new avenues for therapeutic intervention in inflammatory diseases.
Synthetic methodologies have also seen significant advancements with the use of 5,8-Diethyl-7-hydroxy-6-dodecanone Oxime as a building block. The oxime group provides multiple reaction sites for functionalization via condensation reactions with aldehydes or ketones, allowing for the rapid construction of complex molecular architectures. Additionally, modern catalytic systems have enabled more efficient and selective transformations, reducing byproduct formation and improving overall yields.
The compound's stability under various conditions makes it an excellent candidate for industrial applications as well. Its resistance to degradation under thermal and chemical stress ensures that it can be stored and handled without significant loss of activity. This stability is particularly important in pharmaceutical manufacturing where consistency and shelf-life are critical factors.
From a computational chemistry perspective, 5,8-Diethyl-7-hydroxy-6-dodecanone Oxime has been extensively studied to understand its molecular interactions at the atomic level. Advanced computational methods such as molecular dynamics simulations and quantum mechanical calculations have provided insights into how this compound interacts with biological targets. These studies have not only enhanced our understanding of its mechanism of action but also guided the design of more effective derivatives.
The environmental impact of using 5,8-Diethyl-7-hydroxy-6-dodecanone Oxime has also been considered in recent research efforts. Efforts have been made to develop synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Green chemistry principles have been applied to optimize processes for synthesizing this compound, ensuring that it can be produced sustainably without compromising efficiency or yield.
In conclusion,5,8-Diethyl-7-hydroxy-6-dodecanone Oxime (CAS No. 6873-77-4) is a multifaceted molecule with broad applications across chemical biology and pharmaceutical research. Its unique structural features enable diverse chemical transformations and biological interactions, making it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound,5,8-Diethyl-7-hydroxy-6-dodecanone Oxime is poised to play an increasingly important role in addressing some of today's most pressing medical challenges.
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